[1,1'-Biphenyl]-2-yl 2-chloropropanoate
Description
[1,1'-Biphenyl]-2-yl 2-chloropropanoate is an ester derivative of 2-chloropropanoic acid, featuring a biphenyl moiety at the 2-position. Its molecular formula is C₁₅H₁₃ClO₂, with a molecular weight of 260.70 g/mol. The compound’s structure comprises a biphenyl group (two phenyl rings linked at the 1,1'-positions) esterified with 2-chloropropanoic acid, where the chlorine atom is positioned on the second carbon of the propanoate chain.
Properties
CAS No. |
887759-72-0 |
|---|---|
Molecular Formula |
C15H13ClO2 |
Molecular Weight |
260.71 g/mol |
IUPAC Name |
(2-phenylphenyl) 2-chloropropanoate |
InChI |
InChI=1S/C15H13ClO2/c1-11(16)15(17)18-14-10-6-5-9-13(14)12-7-3-2-4-8-12/h2-11H,1H3 |
InChI Key |
OGWIOCQPNKOBKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC1=CC=CC=C1C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2-yl 2-chloropropanoate typically involves the esterification of [1,1’-Biphenyl]-2-ol with 2-chloropropanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
On an industrial scale, the production of [1,1’-Biphenyl]-2-yl 2-chloropropanoate may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-2-yl 2-chloropropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield [1,1’-Biphenyl]-2-ol and 2-chloropropanoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The chlorine atom in the 2-chloropropanoate moiety can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: [1,1’-Biphenyl]-2-ol and 2-chloropropanoic acid.
Reduction: [1,1’-Biphenyl]-2-yl 2-propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[1,1’-Biphenyl]-2-yl 2-chloropropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-2-yl 2-chloropropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can facilitate binding to hydrophobic pockets, while the ester and chloropropanoate moieties can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Ester Group (this compound)
- Polarity/Solubility : Esters are less polar than carboxylic acids, reducing water solubility but enhancing lipid solubility, which may improve membrane permeability in biological systems.
- Reactivity : The ester linkage is susceptible to hydrolysis under acidic or basic conditions, making it a candidate for prodrug designs or controlled-release applications.
Carboxylic Acid Group (2''-Chloro-[1,1''-Biphenyl]-2-Carboxylic Acid)
- Polarity/Solubility : Higher polarity due to the -COOH group increases water solubility, facilitating salt formation (e.g., sodium or potassium salts) for pharmaceutical formulations .
- Reactivity : The acid group enables conjugation reactions (e.g., amide bond formation) and participation in hydrogen bonding, critical for drug-receptor interactions.
Nitrile Group ([1,1'-Biphenyl]-2-carbonitrile, 2'-chloro)
Chlorine Substituent
- Electronic Effects : The chloro group is electron-withdrawing, directing electrophilic attacks to specific positions on the biphenyl ring.
- Steric Effects: In this compound, the chlorine on the propanoate chain may hinder enzymatic degradation, extending metabolic stability.
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